molecular formula C7H15NO2 B2376968 Ethyl 2-methyl-2-(methylamino)propanoate CAS No. 58743-30-9

Ethyl 2-methyl-2-(methylamino)propanoate

Cat. No.: B2376968
CAS No.: 58743-30-9
M. Wt: 145.202
InChI Key: SKMOVBQSXGOGOM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(methylamino)propanoate is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is a liquid at room temperature and is known for its use in various chemical and industrial applications. The compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-(methylamino)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-methyl-2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(methylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-2-(methylamino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . The compound’s reactivity is largely influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Ethyl 2-methyl-2-(methylamino)propanoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 2-methyl-2-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5-10-6(9)7(2,3)8-4/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMOVBQSXGOGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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